molecular formula C18H19N3O4 B2807717 Methyl 4-((2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)carbamoyl)benzoate CAS No. 2034369-41-8

Methyl 4-((2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)carbamoyl)benzoate

Cat. No.: B2807717
CAS No.: 2034369-41-8
M. Wt: 341.367
InChI Key: FUSBHDTWMLANBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C18H19N3O4 and its molecular weight is 341.367. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

Methyl 4-((2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)carbamoyl)benzoate derivatives have shown promise in the field of antibacterial research. For instance, derivatives such as those synthesized from 4-methyl-6-nitro-8-(pyridin-2-yl)-2-oxo-2H-chromen-7-yl benzoates have been evaluated for antibacterial activity against various bacteria, including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. These studies reveal the potential of such compounds in developing new antibacterial agents, particularly against strains resistant to existing antibiotics (El-Haggar et al., 2015).

Antifungal Activity

Further extending their antimicrobial potential, certain this compound derivatives have been synthesized and tested for their antifungal properties. These compounds have demonstrated significant activity against various fungal strains, offering a new avenue for the treatment of fungal infections. The synthesis and evaluation of these derivatives underscore their potential as effective antifungal agents, contributing to the development of new treatments for fungal diseases (Murthy et al., 2011).

Chemical Structure and Molecular Interactions

The chemical structure and molecular interactions of such compounds have been a subject of study to understand their pharmacological potential better. Investigations into their crystal structure and hydrogen bonding patterns offer insights into how these molecules interact at the atomic level, influencing their physical properties and reactivity. Studies in this area help in designing molecules with enhanced efficacy and stability, guiding the development of drugs with improved pharmacokinetic and pharmacodynamic profiles (Johnstone et al., 2010).

Photoluminescent Properties

Some derivatives exhibit unique photoluminescent properties, making them candidates for applications in materials science, particularly in creating luminescent materials. Research in this area focuses on synthesizing compounds that can be used in various technologies, including organic light-emitting diodes (OLEDs) and other photoluminescent devices, highlighting the versatility of these compounds beyond their biological activity (Han et al., 2010).

Properties

IUPAC Name

methyl 4-[(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)carbamoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-21-16(22)10-13-9-14(7-8-15(13)20-21)19-17(23)11-3-5-12(6-4-11)18(24)25-2/h3-6,10,14H,7-9H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSBHDTWMLANBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.